2-Amino-4-chloro-5-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis of Organic Single Crystals

Scientific Field: Materials Science

Summary of Application: 2-Amino-4-chloro-5-nitrophenol is used in the synthesis of a potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA).

Methods of Application: The compound was synthesized and grown as optically transparent single crystals by a conventional slow evaporation solution technique (SEST).

Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm.

Synthesis of Achiral Analogs of Duocarmycin SA

Scientific Field: Medicinal Chemistry

Summary of Application: 2-Amino-4-chloro-5-nitrophenol is used in the synthesis of achiral analogs of duocarmycin SA (DUMSA), a potent antitumor antibiotic

Results or Outcomes: The achiral analogs of DUMSA covalently reacted with adenine-N3 in AT-rich sequences.

Production of Various Compounds

Scientific Field: Industrial Chemistry

Summary of Application: 2-Amino-4-chloro-5-nitrophenol is a pivotal reagent in the production of various compounds, including drugs, dyes, and polymers.

Results or Outcomes: The outcomes of these syntheses are various compounds, including drugs, dyes, and polymers.

Synthesis of Benzoxazole Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2-Amino-4-chloro-5-nitrophenol may be used to synthesize benzoxazole derivatives.

Results or Outcomes: The outcome of this synthesis is benzoxazole derivatives.

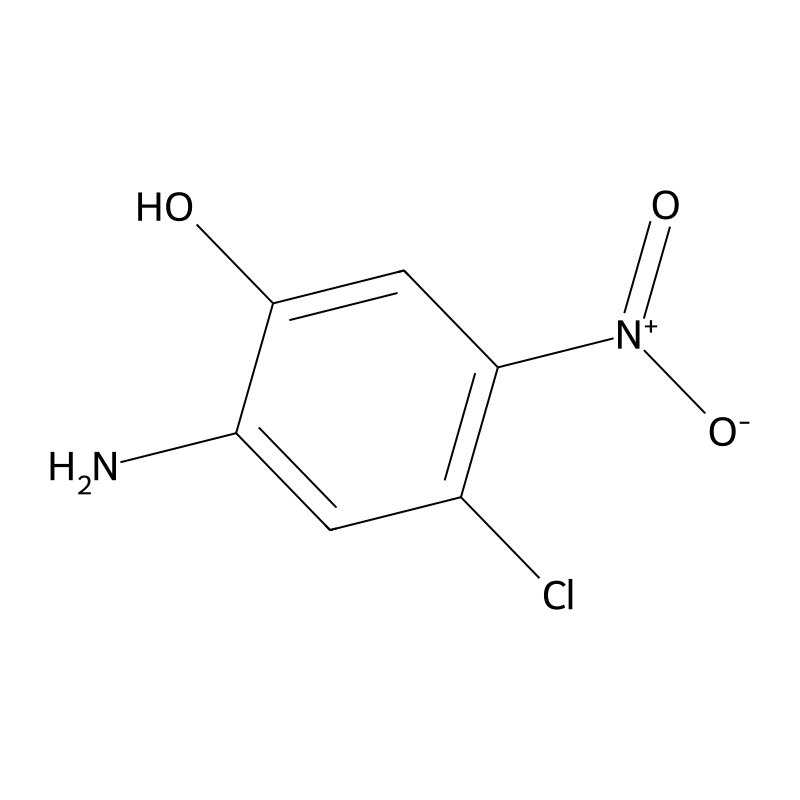

2-Amino-4-chloro-5-nitrophenol is an organic compound with the molecular formula CHClNO. It appears as an orange powder that can darken upon heating. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group on a phenolic structure, making it a member of the class of chloronitrophenols. Its chemical structure contributes to its reactivity and potential applications in various fields, including dyes and pharmaceuticals .

There is no documented research on a specific mechanism of action for ACNP in biological systems.

- Nitration: The nitro group can undergo further nitration under specific conditions, introducing additional nitro groups.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.

- Acylation: The amino group can react with acylating agents to form amides.

- Alkaline Hydrolysis: This compound can also undergo alkaline hydrolysis, leading to the formation of phenolic derivatives .

Several methods exist for synthesizing 2-amino-4-chloro-5-nitrophenol:

- Starting from 2-amino-4-chlorophenol:

- Acetylation with acetic anhydride to form 2-acetamido-4-chlorophenol.

- Cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.

- Nitration of the benzoxazole to yield 5-chloro-2-methyl-6-nitrobenzoxazole.

- Alkaline hydrolysis followed by acidification to obtain 2-amino-4-chloro-5-nitrophenol .

- Alternative Methods:

2-Amino-4-chloro-5-nitrophenol finds applications in various domains:

- Dyes: It serves as a precursor in the synthesis of hair dyes and color couplers due to its strong coloring properties.

- Pharmaceuticals: Potential use in developing antimicrobial agents or other therapeutic compounds.

- Chemical Intermediates: Utilized in organic synthesis for producing other chemical compounds .

Studies on the interactions of 2-amino-4-chloro-5-nitrophenol with other chemicals reveal its reactivity towards strong oxidizing agents, which could lead to hazardous situations if not managed properly. Additionally, its biological interactions suggest potential uses in medical applications but also necessitate safety precautions due to its irritant properties .

Several compounds share structural similarities with 2-amino-4-chloro-5-nitrophenol:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-nitrophenol | Amino and nitro groups on phenolic ring | Lacks chlorine; primarily used as an intermediate in pharmaceuticals. |

| 4-Chloro-3-nitrophenol | Nitro and chloro groups | Commonly used in dye manufacturing; different positioning of functional groups affects reactivity. |

| 3-Amino-4-chlorophenol | Amino and chloro groups | Similar reactivity but different applications in dye chemistry. |

These compounds exhibit varying degrees of reactivity and biological activity, making them suitable for different applications while highlighting the unique properties of 2-amino-4-chloro-5-nitrophenol .

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 72 of 73 companies with hazard statement code(s):;

H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (98.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (54.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (98.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (45.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

6358-02-7